molecular formula C22H30N2O5S2 B2634107 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1021039-79-1

4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2634107
CAS RN: 1021039-79-1
M. Wt: 466.61
InChI Key: VWVUZNKZEPGPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C22H30N2O5S2 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular weight of this compound is 466.61. It has a complexity of 778, a rotatable bond count of 8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 . The topological polar surface area is 110, and it has a heavy atom count of 31 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and pathways, it is recommended to refer to specialized chemical reaction databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a XLogP3-AA of 3.9, an exact mass of 466.15961441, and a monoisotopic mass of 466.15961441 . For more detailed physical and chemical property data, it is recommended to refer to specialized chemical property databases or literature .

Scientific Research Applications

  • Molecular Interactions and Structural Analysis :

    • Gelbrich, Haddow, and Griesser (2011) studied a compound closely related to the one . Their research focused on the intramolecular and intermolecular hydrogen bonding interactions, which are crucial for understanding the structural and chemical properties of such compounds (Gelbrich, Haddow, & Griesser, 2011).
  • Photodynamic Therapy and Cancer Treatment :

    • Pişkin, Canpolat, and Öztürk (2020) investigated a zinc phthalocyanine substituted with a derivative of benzenesulfonamide, highlighting its potential in photodynamic therapy for cancer treatment. This study showcases the application of sulfonamide derivatives in developing photosensitizers with high singlet oxygen quantum yield, crucial for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Chemical Synthesis and Characterization :

    • Croce et al. (2006) conducted a study on the synthesis of derivatives closely related to the compound . Their work included characterizing the structure and stereochemistry of these derivatives, providing insights into their chemical behavior (Croce, Cremonesi, Fontana, & Rosa, 2006).
  • Antimicrobial Applications :

    • A 2019 study explored the synthesis of quinoline clubbed with sulfonamide moiety for potential use as antimicrobial agents. This research demonstrates the potential of such compounds in developing new antimicrobial drugs (2019).
  • Photophysicochemical Properties :

    • Öncül, Öztürk, and Pişkin (2021) synthesized a zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. Their study emphasized the photophysical and photochemical properties of these compounds, which are relevant for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
  • Neurodegenerative Disease Research :

    • Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, showing promising results as therapeutic agents for Alzheimer’s disease. This indicates the compound's relevance in neurodegenerative disease research (Abbasi et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. For detailed information on its biological activity and mechanism of action, it is recommended to refer to specialized biochemical or pharmacological databases or literature.

Safety and Hazards

The safety data and potential hazards associated with this compound are not provided in the search results. For detailed safety information, it is recommended to refer to Material Safety Data Sheets (MSDS) or other safety databases .

properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2/c1-5-12-30(25,26)24-11-7-8-18-15-19(9-10-21(18)24)23-31(27,28)20-13-16(3)22(29-6-2)17(4)14-20/h9-10,13-15,23H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVUZNKZEPGPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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